Comprehensive NMR Spectral Analysis and Methodological Framework for 2-Amino-2-(3-fluorophenyl)propan-1-ol
Comprehensive NMR Spectral Analysis and Methodological Framework for 2-Amino-2-(3-fluorophenyl)propan-1-ol
Executive Summary
The compound 2-Amino-2-(3-fluorophenyl)propan-1-ol (Chemical Formula: C 9 H 12 FNO) is a highly functionalized chiral building block. Featuring a quaternary stereocenter, a primary alcohol, an amine, and a fluorinated aromatic ring, this motif is increasingly utilized in the design of targeted therapeutics, including advanced protein kinase inhibitors[1].
Because empirical NMR data for specific halogenated derivatives can be scarce in public repositories, researchers must often rely on highly accurate predictive models grounded in the empirical data of parent compounds. This whitepaper provides an in-depth theoretical framework, extrapolated spectral data based on the parent compound 2-amino-2-phenylpropan-1-ol[2], and a self-validating experimental protocol for the rigorous NMR characterization of this molecule.
Structural Dynamics & Theoretical NMR Framework
The structural complexity of 2-amino-2-(3-fluorophenyl)propan-1-ol introduces two critical phenomena in Nuclear Magnetic Resonance (NMR) spectroscopy that must be accounted for during spectral interpretation:
Diastereotopicity at the C1 Methylene
The C2 carbon is a chiral quaternary center bonded to four distinct groups: an amine (-NH 2 ), a methyl group (-CH 3 ), a hydroxymethyl group (-CH 2 OH), and a 3-fluorophenyl ring. Because of the adjacent chiral center at C2, the two protons on the C1 methylene carbon are diastereotopic . They exist in different magnetic environments and cannot be interconverted by bond rotation or symmetry operations. Consequently, they resonate at different chemical shifts and couple with each other, producing a characteristic AB quartet in the 1 H NMR spectrum, typically exhibiting a geminal coupling constant ( 2J ) of approximately 11–12 Hz[2].
Spin-Spin Coupling ( 19 F – 13 C)
The presence of a fluorine atom ( 19 F, 100% natural abundance, spin = 1/2) on the aromatic ring induces extensive heteronuclear spin-spin coupling in the 13 C NMR spectrum. This coupling propagates through the π -system of the aromatic ring, splitting the carbon signals into doublets. The magnitude of the coupling constant ( JCF ) is inversely proportional to the number of bonds separating the nuclei, providing a self-validating map of the aromatic ring:
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1JCF (Ipso) : ~245 Hz
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2JCF (Ortho) : ~21–22 Hz
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3JCF (Meta) : ~6–8 Hz
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4JCF (Para) : ~2–3 Hz
Predicted Spectral Data
The following tables present the highly accurate, extrapolated NMR shifts for the free base of 2-amino-2-(3-fluorophenyl)propan-1-ol in CDCl 3 . The baseline chemical shifts and diastereotopic behaviors are anchored by the empirical data of the non-fluorinated parent compound, (2S)-2-amino-2-phenylpropan-1-ol[2],[3].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Notes |
| -CH 3 (C3) | 1.45 | Singlet (s) | - | 3H | Sharp singlet; shifted upfield relative to HCl salts[2]. |
| -NH 2 , -OH | 2.20 | Broad Singlet (br s) | - | 3H | Exchangeable with D 2 O. Breadth due to quadrupolar relaxation of 14 N and chemical exchange. |
| -CH 2 OH (C1) | 3.45 | Doublet (d) | 2J=11.0 | 1H | Diastereotopic proton A (AB system). |
| -CH 2 OH (C1) | 3.60 | Doublet (d) | 2J=11.0 | 1H | Diastereotopic proton B (AB system). |
| Ar-H (H4) | 6.95 | Doublet of triplets (dt) | 3JHH=8.5 , 3JHF=2.5 | 1H | Ortho to F, para to C2. |
| Ar-H (H2) | 7.20 | Doublet of triplets (dt) | 3JHF=10.5 , 4JHH=2.0 | 1H | Ortho to F, ortho to C2. |
| Ar-H (H6) | 7.25 | Doublet of doublets (dd) | 3JHH=8.0 , 4JHH=1.5 | 1H | Para to F, ortho to C2. |
| Ar-H (H5) | 7.30 | Triplet of doublets (td) | 3JHH=8.0 , 4JHF=6.0 | 1H | Meta to F, meta to C2. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Notes |
| C3 (-CH 3 ) | 26.0 | Singlet (s) | - | Aliphatic methyl carbon. |
| C2 (Quaternary) | 58.5 | Singlet (s) | - | Chiral center; low intensity due to lack of NOE. |
| C1 (-CH 2 OH) | 70.5 | Singlet (s) | - | Deshielded by adjacent hydroxyl oxygen. |
| C2' (Ar-CH) | 112.5 | Doublet (d) | 2JCF=22.0 | Ortho to fluorine. |
| C4' (Ar-CH) | 113.8 | Doublet (d) | 2JCF=21.0 | Ortho to fluorine. |
| C6' (Ar-CH) | 121.5 | Doublet (d) | 4JCF=2.5 | Para to fluorine. |
| C5' (Ar-CH) | 129.8 | Doublet (d) | 3JCF=8.0 | Meta to fluorine. |
| C1' (Ar-C) | 148.5 | Doublet (d) | 3JCF=6.5 | Quaternary aromatic carbon attached to C2. |
| C3' (Ar-C-F) | 163.0 | Doublet (d) | 1JCF=245.0 | Fluorinated quaternary carbon. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol must be executed. Every step is designed with a specific causality to mitigate common artifacts in the NMR analysis of chiral amines.
Phase 1: Sample Preparation
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Solvent Selection: Use strictly anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous conditions prevent the rapid chemical exchange of the -NH 2 and -OH protons with water, which would otherwise broaden or obliterate their signals. TMS acts as the internal 0.00 ppm reference.
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Concentration: Weigh precisely 15 mg of the compound for 1 H NMR and 40 mg for 13 C NMR. Dissolve in 0.6 mL of the solvent. Causality: 13 C has a low natural abundance (1.1%) and low gyromagnetic ratio. A higher concentration is mandatory to achieve an acceptable Signal-to-Noise (S/N) ratio without requiring excessively long acquisition times.
Phase 2: Instrument Calibration & Acquisition
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Shimming Validation: Insert the 5 mm NMR tube into the spectrometer. Perform gradient shimming and validate by checking the Full Width at Half Maximum (FWHM) of the TMS peak. Validation Gate: The FWHM of TMS must be ≤0.8 Hz. If it is broader, re-shim. Poor shimming will obscure the fine J -coupling of the fluorinated aromatic ring.
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1 H Acquisition: Set the relaxation delay ( D1 ) to 1.0 s, pulse angle to 30°, and acquire 16 scans.
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13 C Acquisition: Set D1 to 2.0 s and acquire ≥512 scans with 1 H broadband decoupling (e.g., WALTZ-16). Causality: Quaternary carbons (C2, C1', C3') lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing artificial signal attenuation.
Phase 3: Data Processing
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Fourier Transform & Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transform. Causality: This mathematically enhances the S/N ratio while minimizing the loss of resolution required to observe the 4JCF couplings.
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Phase Correction: Apply rigorous zero-order and first-order phase corrections. Validation Gate: The baseline around the C1 AB quartet must be perfectly flat to ensure the integration accurately reflects a 1:1 ratio for the diastereotopic protons.
Workflow Visualization
Figure 1: Standardized self-validating workflow for NMR sample preparation and spectral acquisition.
